(E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
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Overview
Description
This compound is a type of organic molecule that contains several functional groups, including a furan ring, a cyano group (-CN), an amide group (CONH), a nitro group (NO2), and a bromophenyl group. These functional groups suggest that this compound could have a variety of chemical properties and potential uses .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the furan ring could be formed through a Paal-Knorr synthesis, the cyano group could be introduced through a cyanation reaction, and the amide group could be formed through a reaction with an amine .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan ring, a five-membered ring containing an oxygen atom, would likely be a key feature of the structure .Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on the reactivity of its functional groups. For example, the cyano group could undergo hydrolysis to form a carboxylic acid, and the amide group could participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and cyano groups could make it soluble in polar solvents, and the bromophenyl group could increase its molecular weight .Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound's structure, featuring a furan ring and a nitro group, is similar to other molecules that have shown diverse biological activities. For instance, furan derivatives are pivotal in synthesizing pharmaceuticals, indicating potential applications in developing new therapeutic agents. Such compounds could be explored for their anticancer, antimicrobial, or anti-inflammatory properties, drawing parallels from related chemical structures known for these effects. The presence of a nitro group and a furan ring, as seen in nitrofuran compounds, suggests potential chemotherapeutic value, considering their historical interest due to these properties (Boone & Barnett, 1965).
Environmental Science
Given the environmental persistence and bioaccumulation of certain furan derivatives, understanding and exploring the degradation pathways of such compounds is crucial. The furan structure, coupled with bromophenyl and nitro groups, might offer insights into their stability, degradation, and potential environmental impact. Studies on the conversion of plant biomass to furan derivatives highlight the environmental relevance of furan chemistry, suggesting a role in sustainable chemistry and materials science (Chernyshev et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrN3O5/c21-14-3-1-12(2-4-14)19-8-6-16(29-19)9-13(11-22)20(26)23-17-7-5-15(24(27)28)10-18(17)25/h1-10,25H,(H,23,26)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLLHOJKHJRBAH-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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